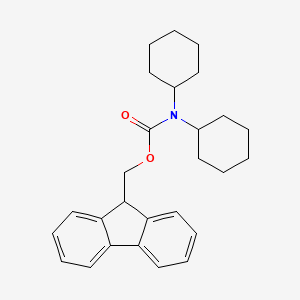
Carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester: is an organic compound with the molecular formula C27H35NO2 It is a derivative of carbamic acid, where the hydrogen atoms are replaced by dicyclohexyl and 9H-fluoren-9-ylmethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester typically involves the reaction of dicyclohexylcarbodiimide (DCC) with 9H-fluoren-9-ylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The general reaction scheme is as follows:
Dicyclohexylcarbodiimide (DCC)+9H-fluoren-9-ylmethanol→Carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol or amine derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines in peptide synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or receptors. The dicyclohexyl and 9H-fluoren-9-ylmethyl groups provide steric and electronic effects that influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, N,N-bis(2-hydroxyethyl)-, 9H-fluoren-9-ylmethyl ester
- Carbamic acid, (8-hydroxyoctyl)-, 9H-fluoren-9-ylmethyl ester
- Carbamic acid, N-(hydroxymethyl)-, 9H-fluoren-9-ylmethyl ester
Uniqueness
Carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester is unique due to its specific combination of dicyclohexyl and 9H-fluoren-9-ylmethyl groups. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
309972-30-3 |
|---|---|
Fórmula molecular |
C27H33NO2 |
Peso molecular |
403.6 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N,N-dicyclohexylcarbamate |
InChI |
InChI=1S/C27H33NO2/c29-27(28(20-11-3-1-4-12-20)21-13-5-2-6-14-21)30-19-26-24-17-9-7-15-22(24)23-16-8-10-18-25(23)26/h7-10,15-18,20-21,26H,1-6,11-14,19H2 |
Clave InChI |
DKSDZDDVEOVSKP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N(C2CCCCC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


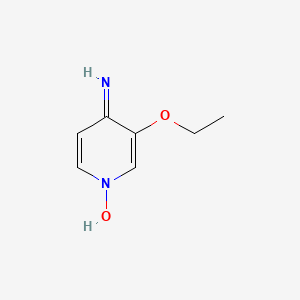
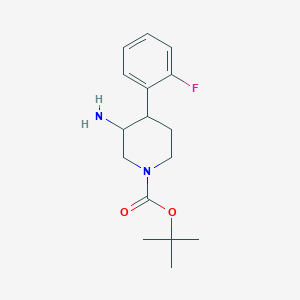



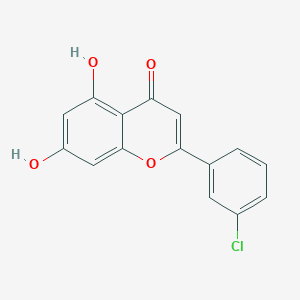
![1H-Isoindole-1,3(2H)-dione, 2-[4-(hydroxymethyl)cyclohexyl]-](/img/structure/B13147964.png)

![5-Amino-N-carbamoyl-2-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)pentanethioamidedihydrobromide](/img/structure/B13147970.png)

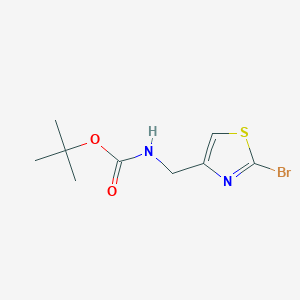
![2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13147988.png)


